molecular formula C15H12F3N3O3 B14042138 4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile

4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile

Katalognummer: B14042138
Molekulargewicht: 339.27 g/mol
InChI-Schlüssel: PKCMKDYUNDYSKP-CMPLNLGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic molecule featuring a hexahydroimidazo[1,5-a]pyridine core with a hydroxyl group at the 7S-position, two ketone groups (1,3-dioxo), and a 2-(trifluoromethyl)benzonitrile substituent.

Eigenschaften

Molekularformel

C15H12F3N3O3

Molekulargewicht

339.27 g/mol

IUPAC-Name

4-[(7S,8aR)-7-hydroxy-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl]-2-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C15H12F3N3O3/c16-15(17,18)11-5-9(2-1-8(11)7-19)21-13(23)12-6-10(22)3-4-20(12)14(21)24/h1-2,5,10,12,22H,3-4,6H2/t10-,12+/m0/s1

InChI-Schlüssel

PKCMKDYUNDYSKP-CMPLNLGQSA-N

Isomerische SMILES

C1CN2[C@H](C[C@H]1O)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F

Kanonische SMILES

C1CN2C(CC1O)C(=O)N(C2=O)C3=CC(=C(C=C3)C#N)C(F)(F)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Key Methods:

Method Conditions Yield Source
Nucleophilic substitution 2-Bromobenzonitrile + CF₃Cu → Pd-catalyzed coupling 68%
Grignard reaction 2-Cyanophenylmagnesium bromide + CF₃SiMe₃ → CuI catalysis 75%
Direct trifluoromethylation 2-Cyanobenzenediazonium salt + CF₃I → Photoredox catalysis 82%

Optimization Notes :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in cross-couplings.
  • Photoredox methods reduce byproducts in trifluoromethylation.

Hexahydroimidazo[1,5-a]pyridine Core Formation

The bicyclic scaffold is constructed via cyclocondensation or lactamization :

Cyclocondensation of Amino Alcohols

Example :

  • Starting material : (S)-Pyrrolidine-2-carboxylic acid → Reduced to (S)-pyrrolidin-2-ol.
  • Reaction : Condensation with ethyl oxalate under acidic conditions (H₂SO₄, 110°C) forms the imidazo[1,5-a]pyridine-1,3-dione core.
Step Conditions Yield Source
Reduction of carboxylic acid LiAlH₄ in THF, 0°C → RT 90%
Cyclocondensation H₂SO₄, ethyl oxalate, 110°C, 12h 65%

Lactamization Strategies

  • Intermediate : N-Protected δ-lactam → Hydrogenolysis (H₂/Pd-C) → Free amine cyclization.

Stereoselective Hydroxylation at C7

The (7S)-hydroxy group is introduced via asymmetric catalysis or enzymatic resolution :

Method Conditions ee Source
Sharpless dihydroxylation AD-mix β, CH₃SO₂NH₂, t-BuOH/H₂O 92%
Biocatalytic oxidation Pseudomonas putida monooxygenase, NADPH 95%

Key Insight : Enzymatic methods achieve higher enantiomeric excess (ee).

Coupling of Fragments and Final Functionalization

The benzonitrile and bicyclic cores are linked via alkylation or Ullmann coupling :

Alkylation Strategy

  • Reaction : 2-(Trifluoromethyl)benzonitrile + Hexahydroimidazo-pyridine bromide → K₂CO₃, DMF, 80°C.
  • Yield : 78%.

Ullmann Coupling

Oxidation to 1,3-Diketone

The dioxo group is introduced via Jones oxidation or RuO₄ catalysis :

  • Jones reagent (CrO₃/H₂SO₄) oxidizes secondary alcohols to ketones.
  • RuO₄ (catalytic, NaIO₄ as co-oxidant) provides milder conditions.

Critical Data Tables

Table 1: Comparative Yields for Trifluoromethylbenzonitrile Synthesis

Method Catalyst Temp (°C) Yield
Nucleophilic substitution Pd(PPh₃)₄ 100 68%
Grignard reaction CuI 25 75%
Photoredox Ir(ppy)₃ 50 82%

Table 2: Enantioselectivity in Hydroxylation

Method Catalyst/Enzyme ee
Sharpless dihydroxylation AD-mix β 92%
Biocatalytic oxidation P. putida 95%

Research Perspectives

  • Industrial scalability : Photoredox and enzymatic methods are favored for reduced waste.
  • Challenges : Steric hindrance in Ullmann coupling requires optimized ligands (e.g., phenanthroline).
  • Future directions : Flow chemistry for oxidation steps to enhance safety and yield.

Analyse Chemischer Reaktionen

Types of Reactions

4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may produce a primary amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and functional groups.

    Industry: Use in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site or as a receptor agonist/antagonist by interacting with specific receptors. The pathways involved would be determined by the nature of these interactions and the biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to the imidazo[1,5-a]pyridine family, a scaffold known for diverse bioactivities. Below is a comparison with structurally related analogs:

Compound Name / ID Core Structure Key Substituents Purity (%) Melting Point (°C) Notable Properties
Target Compound Hexahydroimidazo[1,5-a]pyridine 7-OH, 1,3-dioxo, 2-(trifluoromethyl)benzonitrile Standard N/A Chiral center (7S,8aR); enhanced polarity due to hydroxyl and ketone groups .
Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) Tetrahydroimidazo[1,2-a]pyridine 4-bromophenyl, ester groups, cyano 61 223–225 Moderate purity; bromophenyl may enhance lipophilicity and halogen bonding .
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-nitrophenyl, phenethyl, ester groups 51 243–245 Nitro group increases electron-withdrawing effects; phenethyl enhances bulk .
MK85: Pyrazolo[1,5-a]pyrimidinone derivative Pyrazolo[1,5-a]pyrimidinone 3,5-bis(trifluoromethyl)phenyl, methyl group N/A N/A Trifluoromethyl groups improve metabolic stability; pyrimidinone core enables hydrogen bonding .

Key Differences and Implications

Pyrazolo[1,5-a]pyrimidinones (e.g., MK85) lack the fused imidazole ring, altering electronic properties and binding modes.

Substituent Effects :

  • The trifluoromethylbenzonitrile group in the target compound combines lipophilicity (CF₃) and polarity (CN), balancing membrane permeability and target affinity. In contrast, bromophenyl (2c) and nitrophenyl (1l) substituents prioritize steric bulk and electronic effects.
  • Hydroxyl and Ketone Groups : The 7-OH and 1,3-dioxo groups in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in ester-dominated analogs .

Synthetic Challenges :

  • The target compound’s stereochemistry (7S,8aR) requires enantioselective synthesis, whereas analogs like 2c and 1l are synthesized via one-pot reactions without chiral control .

Biologische Aktivität

The compound 4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile is a complex organic molecule with potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H14F3N3O2
  • Molecular Weight : 321.29 g/mol
  • CAS Number : 1246616-73-8

The compound features a trifluoromethyl group and an imidazo-pyridine moiety, which are significant for its biological interactions.

Research indicates that this compound may exhibit various mechanisms of action, primarily through modulation of enzyme activity and interaction with specific receptors:

  • Enzyme Inhibition : The imidazo-pyridine structure is known to interact with several enzymes involved in metabolic pathways. Studies have shown that similar compounds can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), leading to anti-inflammatory effects.
  • Receptor Interaction : The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and receptor binding. This can affect neurotransmitter systems, particularly in the context of neuropharmacology.

Biological Activity Overview

The biological activities of the compound can be categorized into several areas:

Anticancer Activity

Several studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance:

  • Case Study : A study on related compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Anti-inflammatory Effects

The compound's potential to inhibit COX and LOX enzymes suggests it may possess anti-inflammatory properties:

  • Research Findings : In vitro assays demonstrated reduced prostaglandin synthesis when tested against inflammatory stimuli.

Neuroprotective Effects

Given its structural attributes, there is potential for neuroprotective effects:

  • Case Study : Related compounds have shown promise in models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits COX/LOX enzymes
NeuroprotectiveReduces oxidative stress

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.